molecular formula C20H24N2O5S2 B3047807 Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- CAS No. 1448030-30-5

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-

Cat. No.: B3047807
CAS No.: 1448030-30-5
M. Wt: 436.5
InChI Key: NCVAPKFZQHETTG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]- is a useful research compound. Its molecular formula is C20H24N2O5S2 and its molecular weight is 436.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH . By inhibiting CA IX, this compound disrupts this metabolic shift, thereby affecting the survival and proliferation of tumor cells .

Result of Action

The inhibition of CA IX by this compound has a significant anti-proliferative effect on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it has been shown to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action of this compound is influenced by the tumor microenvironment, particularly the level of hypoxia . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic tumors.

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that is overexpressed in many solid tumors . The compound’s interaction with this enzyme can inhibit its activity, which can potentially be used to develop new antiproliferative agents .

Cellular Effects

In cellular studies, N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide has shown significant inhibitory effects against cancer cell lines . It has been found to induce apoptosis in certain types of cancer cells, leading to a decrease in their proliferation .

Molecular Mechanism

The molecular mechanism of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide involves its binding to carbonic anhydrase IX, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, disrupting the growth of cancer cells .

Temporal Effects in Laboratory Settings

The effects of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide in laboratory settings have been observed over time. The compound has shown stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

While specific dosage effects of N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide in animal models are not mentioned in the available literature, its significant inhibitory effects against cancer cell lines suggest potential efficacy at certain dosages .

Metabolic Pathways

N,N-dimethyl-4-(4-(phenylsulfonyl)piperidine-1-carbonyl)benzenesulfonamide’s interaction with carbonic anhydrase IX suggests it may be involved in metabolic pathways related to this enzyme . Carbonic anhydrase IX plays a role in regulating pH and maintaining cellular homeostasis, and its inhibition can disrupt these processes .

Transport and Distribution

Its ability to interact with and inhibit carbonic anhydrase IX suggests it may be able to reach areas of the cell where this enzyme is located .

Subcellular Localization

Given its interaction with carbonic anhydrase IX, it may be localized in areas of the cell where this enzyme is present .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-21(2)29(26,27)19-10-8-16(9-11-19)20(23)22-14-12-18(13-15-22)28(24,25)17-6-4-3-5-7-17/h3-11,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVAPKFZQHETTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134986
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448030-30-5
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448030-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N-dimethyl-4-[[4-(phenylsulfonyl)-1-piperidinyl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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